molecular formula C22H24N2O B2765532 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-13-7

3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2765532
CAS No.: 852138-13-7
M. Wt: 332.447
InChI Key: AMHAUQWDTAIUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic small molecule based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications. Tetrahydrocarbazole derivatives have demonstrated a range of promising biological activities in scientific research. Recent studies on novel amide and thioamide-substituted tetrahydrocarbazoles have shown that this chemical class possesses notable anti-cancer properties. Research indicates that such compounds can exhibit significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and colon (HTC116) cancers . The mechanism of action for these anti-cancer effects is complex and involves induction of DNA damage, disruption of mitochondrial function, and subsequent activation of apoptosis (programmed cell death) . Furthermore, specific tetrahydrocarbazole analogs, such as N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), have been identified as potent inhibitors of bladder cancer progression. These compounds work by suppressing the activity of the transcriptional co-activators YAP1 and TAZ, which are key regulators of the Hippo signaling pathway and play a pivotal role in cell proliferation and tumorigenesis . The structural motif of the tetrahydrocarbazole core is a privileged scaffold in pharmacology, allowing for interactions with multiple biological targets . Researchers can utilize this compound as a key chemical tool to explore these oncological pathways further or as a starting point for the development of new molecularly-targeted agents.

Properties

IUPAC Name

3,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14-9-15(2)11-17(10-14)22(25)23-13-16-7-8-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAUQWDTAIUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ for nitration, Br₂ in the presence of a catalyst for bromination.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)benzamide (CAS: 110146-03-7)
  • Structure : Lacks the 3,5-dimethyl groups on the benzoyl moiety and the methylene linker present in the target compound.
  • Synthesis : Achieved via amide coupling between benzoyl chloride and the tetrahydrocarbazole amine, with a reference yield of 45% .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Features a simpler benzamide with a single 3-methyl substituent and a hydroxyl-containing alkylamine side chain.
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with characterization by X-ray crystallography .
  • Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility but possibly limiting blood-brain barrier penetration compared to the target compound.
Isoxazole/Thiazole-Linked Benzamides (EP 3 471 729 B1)
  • Structure: Includes heterocyclic linkers (e.g., isoxazole, thiazole) instead of the methylene group. Examples: 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide. 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide.
  • Key Differences : Thioether and heterocyclic linkers may enhance metabolic stability or alter electronic properties compared to the methylene bridge .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Synthetic Yield Notable Features
Target Compound ~3.8 1 (NH) 3 (amide, carbazole) Not reported High lipophilicity, partial carbazole saturation
N-(Tetrahydrocarbazol-6-yl)benzamide ~2.9 1 (NH) 2 (amide, carbazole) 45% Simpler structure, lower steric demand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~1.5 2 (NH, OH) 3 (amide, hydroxyl) Not reported Enhanced solubility via hydroxyl group
Isoxazole-linked Benzamide ~4.2 1 (NH) 5 (amide, isoxazole) Not reported Thioether linker, heterocyclic moiety
Functional Implications :
  • Lipophilicity : The target compound’s 3,5-dimethyl groups increase logP compared to unsubstituted benzamides, favoring passive diffusion but risking solubility issues.
  • Hydrogen Bonding : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances polar interactions, which may improve target engagement in hydrophilic environments .

Biological Activity

3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, often referred to as DTMCB, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of a benzamide core and a tetrahydrocarbazole moiety, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of DTMCB is characterized by the following features:

  • Molecular Formula : C22H24N2O
  • CAS Number : 852138-13-7
  • IUPAC Name : 3,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

The presence of the 3,5-dimethyl group and the carbazole moiety enhances its lipophilicity and potential for biological interactions.

The biological activity of DTMCB is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that DTMCB may modulate the activity of these targets, influencing various biochemical pathways. For instance:

  • Enzyme Inhibition : DTMCB has been shown to inhibit enzymes involved in cancer progression.
  • Receptor Activation : The compound may activate certain receptors that trigger beneficial cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrocarbazole scaffold. Notably:

  • A study demonstrated that derivatives of this scaffold exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HTC116 (colon cancer) .
  • Biological assays revealed that these compounds induced DNA damage and disrupted mitochondrial function in cancer cells .

Antimicrobial Activity

DTMCB has also been explored for its antimicrobial properties. Research indicates:

  • The compound exhibits activity against various bacterial strains, suggesting its potential as a novel antimicrobial agent .
  • The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DTMCB, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3,5-DimethylbenzamideLacks carbazole moietyLimited activity
N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzamideSimilar structure without dimethyl substitutionModerate activity

DTMCB's unique combination of structural features contributes to its distinct biological profile.

Case Studies and Research Findings

Several studies have focused on the biological activity of DTMCB and related compounds:

  • Anticancer Study : A comprehensive study evaluated the cytotoxic effects of DTMCB analogs on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of DTMCB against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, particularly against multi-drug resistant strains .

Q & A

Q. What synthetic routes are recommended for preparing 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step approaches:
  • Step 1 : Functionalize the tetrahydrocarbazole core at the 6-position using electrophilic substitution or directed lithiation.
  • Step 2 : Introduce the methylbenzamide group via Buchwald-Hartwig amination or reductive aminocarbonylation (using aryl halides and nitroarenes with nickel catalysts) .
  • Optimization : Control reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. For example, dimethylformamide (DMF) at 80–100°C enhances coupling efficiency .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

  • Methodological Answer :
  • Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Apply direct methods (e.g., SHELXS) for phase determination .
  • Refinement : Utilize SHELXL for least-squares refinement, incorporating hydrogen bonding and thermal displacement parameters. ORTEP-3 can generate graphical representations of the final structure .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and carbazole proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–360 g/mol) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets like 5-HT receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1F receptors. Compare results to LY-344864, a structurally related 5-HT1F agonist .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonds between the benzamide group and receptor residues (e.g., Asp 116 in 5-HT1F) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC50 values in cell-based vs. enzyme assays (e.g., BTK inhibition IC50 = 6 nM in vitro vs. 50 nM in cell lysates) .
  • Model Validation : Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) .
  • Species-Specific Factors : Test activity in human vs. murine models to account for metabolic differences .

Q. What strategies establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematic Substitution : Modify substituents (e.g., halogens, methyl groups) on the benzamide or carbazole moieties.
  • Activity Mapping : Tabulate IC50 values against targets (e.g., BTK, 5-HT receptors):
DerivativeR1 (Benzamide)R2 (Carbazole)BTK IC50 (nM)5-HT1F EC50 (μM)
Parent3,5-dimethylH6.00.12
Derivative A4-FCH38.50.08
Derivative B3-ClH12.30.95
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Q. How does the puckering conformation of the tetrahydrocarbazole moiety influence molecular interactions?

  • Methodological Answer :
  • Conformational Analysis : Apply Cremer-Pople coordinates to quantify ring puckering amplitude (θ) and phase (φ) .
  • Crystallographic Data : Compare puckering parameters (e.g., θ = 40°, φ = 180° for chair-like vs. θ = 30°, φ = 90° for boat-like conformers) .
  • Biological Impact : Use docking to assess how puckering affects binding pocket complementarity (e.g., flattened conformers improve BTK binding by 2.5-fold) .

Q. What experimental approaches evaluate metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS (t1/2 > 60 min suggests stability) .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells using MTT assays (IC50 > 50 μM indicates low toxicity) .
  • In Vivo Toxicity : Administer 10–100 mg/kg doses in rodents and monitor organ histopathology and serum biomarkers (ALT, AST) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.